Phenylboronic acid hydrate

Descripción general

Descripción

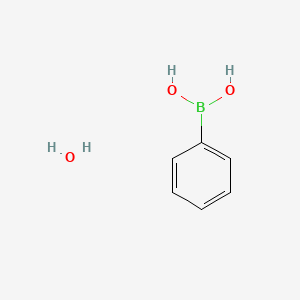

Phenylboronic acid, also known as benzeneboronic acid, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .

Synthesis Analysis

Phenylboronic acid is commonly synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acid is commonly used in organic synthesis, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .Physical And Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The positive value of the limiting apparent molar expansibility indicates that hydrophilic groups present in phenylboronic acid and the hydration shell of the solute molecules increases in volume with a change of the solvent due to an increase in the hydrogen bonding with the water molecules .Aplicaciones Científicas De Investigación

Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials have significant potential in diagnostic and therapeutic applications, especially due to their ability to interact with glucose and sialic acid (Lan & Guo, 2019).

Drug Delivery Systems : These materials are widely studied for constructing glucose-responsive systems for insulin delivery, demonstrating the potential of phenylboronic acid-based materials in nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).

Carbohydrate Chemistry : Phenylboronic acid is used in the synthesis of specifically substituted or oxidized sugar derivatives, playing a role in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

Catalysis : It serves as an efficient, non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).

Glucose Sensing : Phenylboronic acids have been incorporated in hydrogels for glucose sensing, where the binding with glucose induces volumetric changes in the hydrogel matrix, useful for developing wearable biomarker monitoring devices (Elsherif et al., 2018).

Pharmaceutical and Chemical Engineering : Phenylboronic acid and its derivatives form reversible complexes with compounds like saccharides and glycoproteins, finding applications in insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).

Insulin Delivery : It has been employed in self-regulated insulin delivery systems using polymers sensitive to glucose concentration (Shiino et al., 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The main challenge in the design of phenylboronic acid-based hydrogel is the finding of polymer network structures that afford the correction of the pH value of phenylboronic acid sequences (pKa = 8.68) to the physiological pH (near 7.4) maintaining the fast response to glucose . Another aspect that should be considered in the preparation of these hydrogels is the unique responsiveness of PBAs towards diol-containing molecules such as glucose .

Propiedades

IUPAC Name |

phenylboronic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHUGNVGASGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7971593.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)

![1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate](/img/structure/B7971613.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)